molecular formula C18H24N2O4S2 B14223471 N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide CAS No. 516491-32-0

N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide

Cat. No.: B14223471
CAS No.: 516491-32-0
M. Wt: 396.5 g/mol
InChI Key: BSFSOCHWNKKPQD-UHFFFAOYSA-N
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Description

N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide is a complex organic compound characterized by its biphenyl core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide typically involves the reaction of biphenyl derivatives with sulfonamide groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide is unique due to its specific biphenyl core structure and the presence of sulfonamide groups. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

516491-32-0

Molecular Formula

C18H24N2O4S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]ethyl]methanesulfonamide

InChI

InChI=1S/C18H24N2O4S2/c1-25(21,22)19-13-11-15-3-7-17(8-4-15)18-9-5-16(6-10-18)12-14-20-26(2,23)24/h3-10,19-20H,11-14H2,1-2H3

InChI Key

BSFSOCHWNKKPQD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C

Origin of Product

United States

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